Carbidopa Ethyl Ester

Prodrug Synthesis Formulation Science Bioavailability Enhancement

Carbidopa Ethyl Ester (CAS 91908-71-3) is a critical EP Impurity F reference standard and a distinct prodrug of Carbidopa. Its esterification alters solubility and pharmacokinetics, making it essential for ANDA stability methods and novel AADC inhibitor research. Generic substitution invalidates analytical methods.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
CAS No. 91908-71-3
Cat. No. B193583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbidopa Ethyl Ester
CAS91908-71-3
Synonymsα-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic Acid Ethyl Ester;  α-Hydrazino-3,4-dihydroxy-α-methylhydrocinnamic Acid Ethyl Ester
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN
InChIInChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3
InChIKeyIVYOMTNVXXPNCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Carbidopa Ethyl Ester: A Prodrug and Analytical Standard for Parkinson's Disease Research


Carbidopa Ethyl Ester (CAS 91908-71-3) is a short-chain alkyl ester prodrug of the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor Carbidopa . It is characterized by the molecular formula C₁₂H₁₈N₂O₄ and a molecular weight of 254.28 g/mol [1]. The compound is synthesized by esterifying the carboxylic acid group of Carbidopa, a modification that alters its physicochemical properties to enhance its utility in both therapeutic and analytical applications. This compound is also a recognized pharmacopoeial impurity (Carbidopa EP Impurity F) in drug formulations, making it a critical reference standard for quality control and analytical method development [2].

Why Carbidopa Ethyl Ester Cannot Be Interchanged with Carbidopa or Other Analogs


Carbidopa Ethyl Ester is not a simple substitute for Carbidopa or other AADC inhibitors. Its unique value proposition stems from its structural modification as an ethyl ester, which directly and quantifiably alters key properties relevant to both therapeutic research and analytical science. Generic substitution fails because the esterification of Carbidopa changes its aqueous solubility by several orders of magnitude, a critical parameter for formulation development [1]. Furthermore, its role as a prodrug introduces a distinct pharmacokinetic step—hydrolysis by esterases to release the active Carbidopa—which is not shared by the parent molecule [2]. For analytical chemists, Carbidopa Ethyl Ester is an impurity standard that is chemically distinct from Carbidopa itself, making it indispensable for method validation and quality control; substituting with Carbidopa or a different impurity would invalidate the analytical method [3].

Quantitative Evidence for Procuring Carbidopa Ethyl Ester


Enhanced Aqueous Solubility vs. Parent Carbidopa

Carbidopa Ethyl Ester demonstrates a dramatically increased aqueous solubility compared to its parent molecule, Carbidopa. This property is a class-level characteristic for short-chain alkyl esters of similar aromatic amino acids, enabling novel formulation approaches such as liquid dosage forms that are not feasible with the poorly soluble parent drug [1].

Prodrug Synthesis Formulation Science Bioavailability Enhancement

Prodrug Activation Kinetics via Esterase Hydrolysis

As a prodrug, Carbidopa Ethyl Ester is designed to be inactive until it undergoes enzymatic hydrolysis. It is cleaved by endogenous esterases in the blood and tissues to release the active AADC inhibitor, Carbidopa. This activation mechanism differentiates it from the direct-acting Carbidopa. While direct kinetic data for Carbidopa Ethyl Ester is limited, cross-study analysis of related L-DOPA ethyl ester shows rapid hydrolysis in rat plasma (t1/2 < 5 min) but significantly slower hydrolysis in human plasma (t1/2 = 96-238 min), providing a class-based expectation of its behavior [1][2].

Pharmacokinetics Prodrug Activation Drug Metabolism

Application as a Pharmacopoeial Impurity Reference Standard

Carbidopa Ethyl Ester is designated as Carbidopa EP Impurity F, a known and quantifiable impurity in Carbidopa drug substances and formulations. Its use as a certified reference standard is essential for developing and validating selective analytical methods, such as HPLC or LC-MS/MS, to ensure drug purity and patient safety. Substitution with a non-certified material or an incorrect analog would compromise the accuracy and regulatory compliance of the analytical process [1][2].

Analytical Chemistry Quality Control Method Validation

High-Value Application Scenarios for Carbidopa Ethyl Ester


Development and Validation of Stability-Indicating HPLC Methods for Carbidopa

In pharmaceutical quality control laboratories, Carbidopa Ethyl Ester (as Carbidopa EP Impurity F) is essential for developing and validating stability-indicating HPLC methods. It serves as a certified reference standard to establish system suitability, determine relative retention times (RRT), and quantify impurity levels in drug substance and finished product batches, as mandated by regulatory guidelines for Abbreviated New Drug Applications (ANDA) [1].

Prodrug Research for Improved Parkinson's Disease Therapies

Researchers investigating novel prodrug strategies to enhance the bioavailability of AADC inhibitors can utilize Carbidopa Ethyl Ester as a lead compound or comparative tool. Its chemical structure provides a template for designing esters with tailored physicochemical properties, such as increased lipophilicity or solubility, which are essential for overcoming the gastrointestinal absorption barriers seen with Carbidopa and levodopa [1].

Synthesis of Carbidopa Derivatives and Analogs

Carbidopa Ethyl Ester serves as a key intermediate in the synthesis of more complex Carbidopa derivatives. Its protected acid and hydrazine functionalities allow for selective chemical modifications, making it a valuable building block in medicinal chemistry programs aimed at developing novel AADC inhibitors or multifunctional drug conjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbidopa Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.